molecular formula C17H19BrN2O2 B2581427 Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260775-91-4

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2581427
CAS No.: 1260775-91-4
M. Wt: 363.255
InChI Key: MRKVORZIBBHZLI-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-bromoaniline and 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions may target the bromophenyl group, potentially converting the bromine to a hydrogen atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.

    Reduction: Reduction of the bromophenyl group may result in a phenyl derivative.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as crystallography or molecular docking.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-phenylcarbamate: Lacks the bromine and methylpyridinyl groups, resulting in different chemical properties.

    Tert-butyl N-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl N-(2-bromophenyl)-N-(pyridin-2-yl)carbamate: Similar structure but without the methyl group on the pyridine ring.

Properties

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKVORZIBBHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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